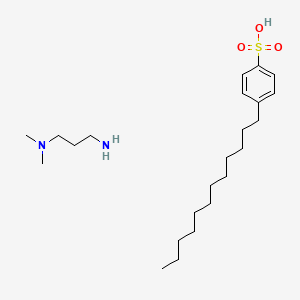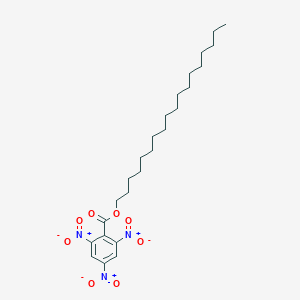
Octadecyl 2,4,6-trinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C₂₅H₃₉N₃O₈ and a molecular weight of 509.5925 g/mol It is an ester derived from benzoic acid, specifically 2,4,6-trinitrobenzoic acid, and octadecanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octadecyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles in an appropriate solvent, often under mild heating.
Major Products:
Hydrolysis: 2,4,6-trinitrobenzoic acid and octadecanol.
Reduction: 2,4,6-triaminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Octadecyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Octadecyl 2,4,6-trinitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Octadecyl benzoate: Similar ester structure but lacks the nitro groups.
2,4,6-trinitrobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-nitrobenzoate: Contains only one nitro group instead of three.
Uniqueness: Octadecyl 2,4,6-trinitrobenzoate is unique due to the presence of three nitro groups, which impart distinct chemical properties such as increased reactivity and potential for multiple functionalizations. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
53848-85-4 |
|---|---|
Fórmula molecular |
C25H39N3O8 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
octadecyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C25H39N3O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-25(29)24-22(27(32)33)19-21(26(30)31)20-23(24)28(34)35/h19-20H,2-18H2,1H3 |
Clave InChI |
CGORFWQDTSXTMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




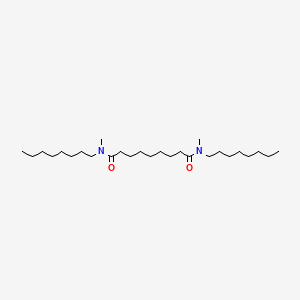
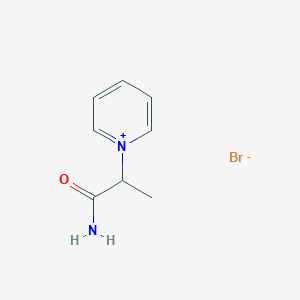
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
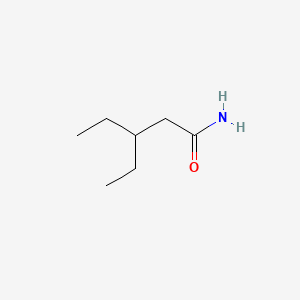
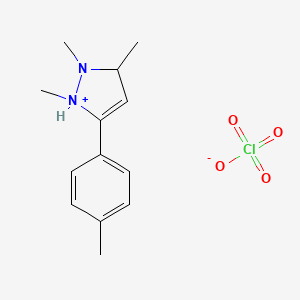
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

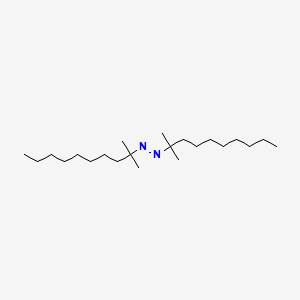
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
